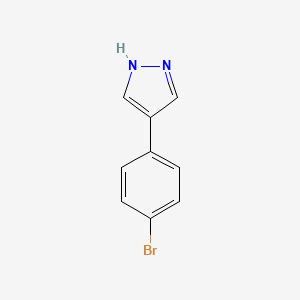

4-(4-bromophenyl)-1H-pyrazole

Descripción general

Descripción

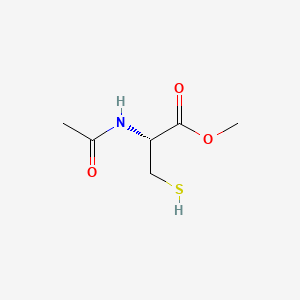

4-(4-bromophenyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite to each other. The presence of a bromine atom on the phenyl ring at the 4-position adds to the chemical complexity and reactivity of the molecule. This compound serves as a core structure for various chemical modifications and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 4-bromo substituted pyrazoles, directed lithiation techniques have been employed to introduce substituents vicinally. For instance, 4-bromo-1-phenylsulphonylpyrazole can be metallated with phenyl-lithium to yield a lithio derivative, which can then be treated with electrophiles to obtain various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. Subsequent removal of the phenylsulphonyl protecting group under alkaline conditions yields 4-bromo-3(5)-substituted 1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of 4-bromo substituted 1H-pyrazoles has been studied using techniques such as X-ray diffraction (XRD) and multinuclear magnetic resonance spectroscopy. These studies reveal that tautomerism is present in both the solid state and in solution, with the 3-bromo tautomer being the predominant form. Density functional theory (DFT) calculations support the experimental findings and provide insights into the stability of these tautomers .

Chemical Reactions Analysis

The reactivity of 4-(4-bromophenyl)-1H-pyrazole is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, bromo(hetero)arenes like this compound can undergo metalation reactions or transition-metal-catalyzed cross-coupling reactions. The bromine atom can also be used as a handle for further functionalization, such as in the synthesis of condensed systems involving a ring-oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo substituted 1H-pyrazoles have been characterized using various spectroscopic methods. The vibrational frequencies and corresponding assignments have been investigated using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy. Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies, have been conducted to understand the electronic properties and charge distribution within the molecule. These studies also provide information on the nonlinear optical properties and potential applications in materials science .

Aplicaciones Científicas De Investigación

1. Antimicrobial and Antiproliferative Agents

- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-(4-bromophenyl) moiety, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Antimicrobial Agents and Antioxidants

- Application Summary: The compound N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, which contains a 4-(4-bromophenyl) moiety, has been synthesized and studied for its antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Methods of Application: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

3. Carbon Dioxide Sorption

- Application Summary: The compound tetrakis (4-bromophenyl)silane, which contains a 4-(4-bromophenyl) moiety, has been used to synthesize two novel porous organic polymers, POP-1 and POP-2 . These materials show high thermal stability and specific surface areas, making them suitable for applications in carbon dioxide sorption .

- Methods of Application: The new compounds were synthesized through Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) . The resulting materials were then tested for their carbon dioxide uptake .

- Results: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g −1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g −1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO 2 with an isostreic heat of 26.8 kJ mol −1 (POP-1) . These results reveal that these materials could be potentially applied as promising candidates for storing and capturing CO 2 .

4. Visible-Light-Driven Reduction of CO2

- Application Summary: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This compound, which contains a 4-(4-bromophenyl) moiety, has been used for highly active and selective visible-light-driven reduction of CO2 to CO .

- Methods of Application: The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ . All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .

- Results: Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site). Co/CuTBPP–BPY–COP retained a higher photocatalysis capacity for CO2 reduction after 10 consecutive cycles. The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation .

5. Airborne Particulates Sorption

- Application Summary: 4-Bromophenol, which contains a 4-bromophenyl moiety, has been studied for its sorption to airborne particulates .

- Methods of Application: The fraction sorbed to airborne particulates (phi) was calculated using the Junge-Mackay model .

- Results: The calculated phi value was 4.35E-005, indicating that a small fraction of 4-Bromophenol may be resistant to atmospheric oxidation .

Safety And Hazards

Direcciones Futuras

The future directions for research on “4-(4-bromophenyl)-1H-pyrazole” could include further studies on its synthesis, properties, and potential applications. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential as antimicrobial agents .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZXAMCMBEXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426292 | |

| Record name | 4-(4-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-1H-pyrazole | |

CAS RN |

849021-16-5 | |

| Record name | 4-(4-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)